Halofuginone hydrobromide

Descripción general

Descripción

El halofuginone hidrobromuro es un derivado halogenado sintético de la febrifugina, un alcaloide natural de quinazolinona que se encuentra en la hierba china Dichroa febrifuga . Es un alcaloide de quinazolinona de bajo peso molecular y un potente inhibidor de la expresión genética del colágeno alfa1 (I) y la metaloproteinasa de matriz 2 (MMP-2) . El halofuginone hidrobromuro se utiliza en medicina veterinaria como coccidiostático y ha mostrado un potencial significativo en el tratamiento de diversas enfermedades, como la esclerodermia, el cáncer y la reestenosis .

Métodos De Preparación

El halofuginone hidrobromuro se puede sintetizar a través de un proceso de varios pasosEl producto final, halofuginone hidrobromuro, se obtiene mediante una secuencia de reacción de cuatro pasos que incluye condensación, ciclización, desprotección e isomerización . Otro método implica el uso de N-bencil-3-piperidona o su clorhidrato, base orgánica o inorgánica, haluro de metal alcalino y beta, gamma-dihaloalqueno o haloalcano alílico como materias primas iniciales. Este método incluye los pasos de reordenamiento de Steven, reacción de Von Braun, reducción y desprotección .

Análisis De Reacciones Químicas

El halofuginone hidrobromuro experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, lo que lleva a diferentes compuestos intermedios.

Sustitución: El halofuginone hidrobromuro puede sufrir reacciones de sustitución, particularmente involucrando sus átomos de halógeno. Los reactivos comunes utilizados en estas reacciones incluyen cloroacetona, N-bromosuccinimida (NBS) y bencilamina

Aplicaciones Científicas De Investigación

El halofuginone hidrobromuro tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El halofuginone hidrobromuro ejerce sus efectos inhibiendo la expresión genética del colágeno alfa1 (I) y la metaloproteinasa de matriz 2 (MMP-2) . También suprime la deposición de la matriz extracelular y la proliferación celular. El compuesto afecta los procesos metabólicos como las vías de señalización TGFβ e IL-17, que están involucradas en diversas actividades biológicas, incluida la inflamación, la fibrosis y el cáncer . Además, el halofuginone hidrobromuro actúa como un inhibidor de alta afinidad de la enzima glutamyl-prolyl tRNA sintetasa, lo que lleva a la acumulación de tRNAs de prolil sin cargar e inicia la respuesta de inanición de aminoácidos .

Comparación Con Compuestos Similares

El halofuginone hidrobromuro es similar a otros alcaloides de quinazolinona, como la febrifugina y la isofebrifugina . es único debido a sus potentes efectos inhibitorios sobre la síntesis de colágeno y la expresión genética de la metaloproteinasa de matriz . Otros compuestos similares incluyen:

Febrifugina: Un alcaloide natural de quinazolinona que se encuentra en Dichroa febrifuga.

Isofebrifugina: Un isómero de la febrifugina con actividades biológicas similares.

Derivados de quinazolinona: Diversos derivados sintéticos con diferentes actividades biológicas y propiedades químicas.

El halofuginone hidrobromuro destaca por su amplia gama de aplicaciones en medicina, biología e industria, así como por su mecanismo de acción único y sus potentes efectos inhibitorios.

Actividad Biológica

Halofuginone hydrobromide is a synthetic derivative of halofuginone, an alkaloid originally derived from the plant Dichroa febrifuga. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, infectious diseases, and fibrosis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of Smad3 Phosphorylation : One of the primary actions of halofuginone is the inhibition of Smad3 phosphorylation in the TGF-β signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby inhibiting fibrosis in various tissues .

- Prolyl-tRNA Synthetase Inhibition : Halofuginone also inhibits prolyl-tRNA synthetase (ProRS), which is crucial in protein synthesis. This inhibition leads to an accumulation of uncharged tRNA and mimics amino acid starvation, impacting cellular processes such as inflammation and autoimmune responses .

- Antiviral Activity : Recent studies have demonstrated that this compound exhibits antiviral properties against a range of viruses, including SARS-CoV-2. It has shown efficacy in human airway epithelium models without significant toxicity .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cancer Therapy : The National Cancer Institute has included halofuginone in rapid development programs for cancer therapy due to its ability to inhibit tumor growth and fibrosis associated with tumors . It has shown promise in reducing collagen synthesis in tumor microenvironments.

- Antimicrobial Properties : The compound has demonstrated anti-coccidial activity in poultry, significantly reducing mortality and improving weight gain in chickens infected with Eimeria tenella .

- Fibrosis Treatment : Halofuginone has been used in preclinical models to treat fibrosis across multiple organ systems, including liver and muscle tissues. It effectively reduces collagen deposition and promotes tissue regeneration .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of this compound:

- A Phase II clinical trial evaluated halofuginone's effect on non-hospitalized adults with mild to moderate COVID-19. While it was found safe and well-tolerated, it did not significantly reduce viral load compared to placebo .

- In studies involving muscular dystrophy models , halofuginone treatment led to significant improvements in muscle regeneration and reduced fibrosis, showcasing its potential in treating degenerative muscle diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antifibrotic | Inhibition of Smad3 phosphorylation | Reduces collagen synthesis in fibrotic tissues |

| Antiviral | Broad-spectrum antiviral activity | Effective against SARS-CoV-2 without toxicity |

| Anti-coccidial | Inhibition of Eimeria tenella | Significant reduction in mortality and weight loss |

| Cancer therapy | Inhibition of tumor growth | Promotes apoptosis in cancer cells |

Propiedades

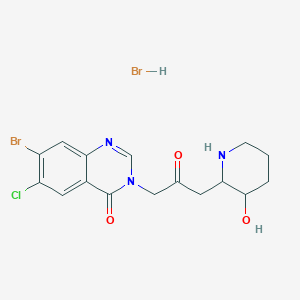

IUPAC Name |

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938441 | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-31-2, 64924-67-0 | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.